Normetanephrine
Overview
Description
Synthesis Analysis
Normetanephrine synthesis involves the O-methylation of norepinephrine, a key step in the catecholamine catabolic pathway. This biochemical transformation is catalyzed by catechol-O-methyltransferase (COMT), which facilitates the transfer of a methyl group to the catecholamine, yielding normetanephrine as a metabolite.
Molecular Structure Analysis
The molecular structure of normetanephrine comprises a catechol group, an ethylamine chain, and a methyl group attached to the nitrogen atom. This structure is crucial for its biological function and recognition by enzymes and receptors. The O-methyl group on the catecholamine structure distinguishes normetanephrine from its parent compound, norepinephrine, altering its biological activity and metabolism.
Chemical Reactions and Properties
Normetanephrine's chemical properties, such as its solubility, stability, and reactivity, are influenced by its molecular structure. It engages in specific chemical reactions, including oxidation and complex formation, which are essential for its detection and measurement in laboratory assays. For instance, normetanephrine reacts with functionalized gold nanoparticles for colorimetric detection, highlighting its reactivity with specific ligands for diagnostic applications (Godoy-Reyes et al., 2019).
Physical Properties Analysis
The physical properties of normetanephrine, such as its melting point, boiling point, and spectral characteristics, are determined by its molecular structure. These properties are vital for its identification and quantification in clinical and research settings. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to measure normetanephrine levels accurately in biological samples, reflecting its physical and chemical properties (Peitzsch et al., 2021).
Chemical Properties Analysis
Normetanephrine exhibits specific chemical properties that allow for its selective detection and measurement. The presence of the catechol group and the methylated amine confers unique reactivity patterns, enabling the development of sensitive and specific diagnostic assays. Techniques such as colorimetric detection using bifunctionalized gold nanoparticles and electrochemical detection highlight the tailored approaches for normetanephrine analysis, capitalizing on its chemical properties for diagnostic purposes (Godoy-Reyes et al., 2019).
Scientific Research Applications
Electrochemical Detection in Urine
Normetanephrine is a marker for pheochromocytoma, a rare catecholamine-secreting tumor. A study utilized a carbon/chitosan electrode paste for the voltammetric determination of normetanephrine and dopamine in urine. This novel electrode displayed increased effective area, well-separated oxidation peaks, and excellent electrocatalytic activity, making it suitable for use in pharmaceutical and clinical preparations (El Khamlichi et al., 2018).
Reference Interval for Pediatric Diagnostics
Normetanephrine, along with metanephrine, is an intermediate metabolite of noradrenaline and adrenaline. These metabolites are vital in diagnosing neuroblastoma, a type of cancer. A study established a pediatric age-related reference interval for measuring total fractionated metanephrines in urine, crucial for accurate diagnosis in children (Griffin et al., 2011).
Brain Metabolism Research
Research on rat brains revealed that normetanephrine is metabolized primarily by monoamine oxidase, forming the major metabolite sulfate conjugate of MHPG. This study provided insights into the metabolism pathways of normetanephrine in the brain (Schanberg et al., 1968).
Monitoring Primary Hypertension
A study measured plasma and urinary concentrations of normetanephrine in hypertensive patients, revealing a direct correlation with sympathetic nerve function activation. Elevated levels of normetanephrine were observed in young patients with primary hypertension, indicating its potential as a marker for this condition (Kobayashi et al., 1979).
Harmonization of LC-MS/MS Measurements
A study aimed to harmonize liquid chromatography-tandem mass spectrometry-based measurements of plasma metanephrines and methoxytyramine. The results showed strong correlations in analytical test results across different laboratories, suggesting well-harmonized methods, particularly for normetanephrine (Peitzsch et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(2-amino-1-hydroxyethyl)-2-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,8,11-12H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYAYWLBAHXHLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CN)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70861701 | |
Record name | (+/-)-Normetanephrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70861701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Normetanephrine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000819 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Normetanephrine | |
CAS RN |
97-31-4 | |
Record name | (±)-Normetanephrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Normetanephrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097314 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+/-)-Normetanephrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70861701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NORMETANEPHRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J45DE6B88 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Normetanephrine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000819 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
204 °C | |
Record name | Normetanephrine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000819 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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